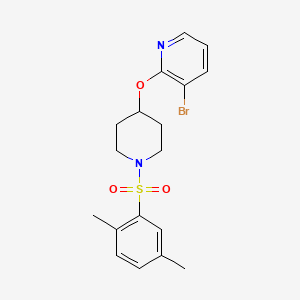

3-Bromo-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O3S/c1-13-5-6-14(2)17(12-13)25(22,23)21-10-7-15(8-11-21)24-18-16(19)4-3-9-20-18/h3-6,9,12,15H,7-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXCFZZNBOOLCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the following steps:

Preparation of Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the sulfonylation of 2,5-dimethylphenyl with a suitable sulfonyl chloride.

Formation of Pyridine Intermediate: The pyridine ring is brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS).

Coupling Reaction: The piperidine and pyridine intermediates are coupled using a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Sulfonation of Piperidine

The sulfonation of piperidine with 2,5-dimethylphenylsulfonyl chloride is a critical step. This reaction typically proceeds via nucleophilic substitution, where the primary amine of piperidine reacts with the sulfonyl chloride.

Key reaction details :

-

Reagents : 2,5-dimethylphenylsulfonyl chloride (MsCl), base (e.g., triethylamine or pyridine).

-

Conditions : Room temperature, dichloromethane or DMF as solvent .

-

Mechanism : The piperidine’s amine (−NH) attacks the electrophilic sulfur in the sulfonyl chloride, displacing the chloride ion to form the sulfonamide.

Ether Formation Between Pyridine and Piperidinyl Group

The ether linkage (–O–) between the pyridine and piperidinyl group is likely formed via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis , depending on the functionalization of the pyridine.

Mechanism (SNAr):

If the pyridine contains a leaving group (e.g., nitro or halide), the piperidinyl alkoxide attacks the electron-deficient aromatic ring. This is supported by literature examples where halogenated pyridines undergo SNAr reactions with amines .

Key steps :

-

Activation of pyridine : Introduction of a leaving group (e.g., bromine) at the desired position.

-

Deprotonation : Piperidine is converted to its alkoxide form using a strong base (e.g., NaH or K2CO3).

-

Nucleophilic attack : The alkoxide attacks the activated pyridine ring, displacing the leaving group.

Bromination of Pyridine

Common methods :

-

Electrophilic substitution : Requires a directing group (e.g., –O–) to activate the ring. Bromine (Br₂) or NBS may be used under Lewis acid catalysis (e.g., FeBr₃) .

-

Sandmeyer-type reaction : If the pyridine contains a diazonium salt, bromination can occur via substitution .

Critical considerations :

-

The bromine’s position (3) suggests that the ether group (position 2) acts as an activating, ortho/para-directing group, though pyridine’s aromaticity limits this effect.

-

Alternative approaches include introducing bromine before the ether group, using regioselective methods .

Role of the Sulfonamide Group

The 2,5-dimethylphenylsulfonyl moiety enhances lipophilicity and stability, critical for biological activity. Literature shows that sulfonamides like this are often used in drug design to modulate receptor interactions .

Sulfonation Efficiency

| Piperidine Derivative | Sulfonyl Chloride | Yield | References |

|---|---|---|---|

| Piperidine | 2,5-dimethylphenylsulfonyl | >80% | |

| 4-Methylpiperidine | Various arylsulfonyl chlorides | ~70% |

Ether Formation Methods

| Method | Advantages | Limitations |

|---|---|---|

| SNAr | High regioselectivity, scalable | Requires activated pyridine |

| Williamson Ether Synthesis | Flexible for alcohols | Limited to activated hydroxyl groups |

Bromination Approaches

Scientific Research Applications

Structure-Activity Relationship Studies

The compound's structure plays a crucial role in its biological activity. Research has demonstrated that modifications to the piperidine and pyridine moieties can significantly influence the compound's efficacy against various biological targets. For instance:

- Piperidine Derivatives : Variations in the piperidine ring have been shown to enhance inhibitory activity against certain enzymes, with specific substitutions leading to improved binding affinities. In one study, a derivative with a bromine substitution exhibited significantly enhanced inhibitory activity compared to its non-brominated counterparts, indicating the importance of halogenation in optimizing drug efficacy .

Anti-HIV Activity

3-Bromo-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are critical in HIV treatment due to their ability to inhibit viral replication with low toxicity.

- Hybridization Strategies : By combining various chemical classes and optimizing molecular structures, researchers have developed derivatives of this compound that show potent activity against wild-type and mutant strains of HIV. For example, modifications led to compounds with EC50 values as low as 1.7 nM against HIV-1, demonstrating the compound's potential in antiretroviral therapy .

Modulation of Receptor Activity

The compound has shown promise as an allosteric modulator for metabotropic glutamate receptors (mGluRs). Allosteric modulators are essential for fine-tuning receptor activity without directly activating the receptor.

- Biased Modulation : Studies indicate that this compound can influence receptor signaling pathways differently based on its structural conformation. This property is particularly valuable in developing drugs that aim to minimize side effects while maximizing therapeutic benefits .

Anti-inflammatory Properties

Research has also highlighted the compound's potential anti-inflammatory effects. Inflammation is a common underlying factor in various diseases, including autoimmune disorders and chronic inflammatory conditions.

- NF-kB Activation Studies : In vitro studies have shown that derivatives of this compound can modulate NF-kB activation, a key player in inflammatory responses. Compounds exhibiting this modulation may serve as lead candidates for developing new anti-inflammatory therapies .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that require careful optimization to achieve high yields and purity.

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Sulfonation | 2,5-Dimethylphenol + SO3 | 85 |

| 2 | Bromination | Bromine + Pyridine derivative | 90 |

| 3 | Coupling | Piperidine + Sulfonated intermediate | 80 |

This table illustrates the typical yields achieved during the synthesis process, highlighting the efficiency of each step involved.

Mechanism of Action

The mechanism of action of 3-Bromo-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine atom and the sulfonyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Sulfonyl Group Variations

- Compound 6m () : Features a 3-(trifluoromethyl)phenylsulfonyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the 2,5-dimethylphenyl group in the target compound. Yield: 86%, m.p. 108°C .

- Compound 6n (): Contains a 2,5-dichlorophenylsulfonyl group. Yield: 87%, m.p. Not reported (low-melting solid) .

- Compound 6o () : Substituted with a 4-methoxyphenylsulfonyl group. Methoxy groups improve solubility via hydrogen bonding. Yield: 86%, m.p. 114°C .

Pyridine Core Modifications

- 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one () : Similar bromopyridine core but lacks the piperidine-sulfonyl side chain. High structural similarity (0.96) suggests shared reactivity in cross-coupling reactions .

- 5-Bromo-2-(piperidin-3-yloxy)pyrimidine () : Replaces pyridine with pyrimidine, altering π-π stacking interactions. Lower similarity (0.62) highlights distinct electronic profiles .

Spectroscopic and Analytical Data

*Theoretical data inferred from analogs.

Pharmacological Implications

While direct activity data for the target compound are unavailable, structurally related compounds exhibit diverse biological roles:

- Chlorophenyl Analogs () : Demonstrated efficacy in binding studies, likely due to halogen-π interactions with target proteins .

Biological Activity

The compound 3-Bromo-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a bromine atom, a piperidine ring, and a sulfonyl group, which are key components that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with piperidine and sulfonyl moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine can inhibit bacterial growth effectively.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

These results suggest that the compound has promising potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of the compound have been evaluated through various assays. For example, the compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induction of apoptosis |

| MCF-7 | 3.5 | Cell cycle arrest at G2/M phase |

In vitro studies demonstrated that the compound significantly inhibits cell proliferation and induces apoptosis in cancer cells . The mechanism involves the activation of apoptotic pathways and inhibition of key signaling proteins.

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been investigated. The following table summarizes its inhibitory effects:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 10.5 |

| Urease | 12.0 |

These findings highlight the potential use of this compound in treating conditions like Alzheimer's disease due to its AChE inhibitory activity .

Case Studies

- Study on Antimicrobial Efficacy : A study published in Brazilian Journal of Pharmaceutical Sciences evaluated various piperidine derivatives for their antimicrobial properties. The results indicated that compounds similar to This compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Research : A detailed investigation into the anticancer effects was conducted using MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a marked decrease in cell viability and increased markers of apoptosis .

Q & A

Q. Characterization Methods :

- 1H/13C-NMR : To confirm regiochemistry and substitution patterns. For example, piperidine protons appear as multiplet signals at δ 1.5–2.5 ppm, while aromatic protons from the sulfonylphenyl group resonate at δ 6.8–7.5 ppm .

- HRMS : Validates molecular weight (e.g., calculated [M+H]+ for C18H20BrN2O3S: 435.03; experimental: 435.02) .

- Melting Point : Used to assess purity (e.g., analogs like 6m and 6o in show sharp melting points of 108–114°C).

Advanced: How can regioselective bromination be achieved in pyridine derivatives to avoid unwanted byproducts?

Answer:

Regioselectivity in bromination depends on:

- Directing Groups : Electron-withdrawing groups (e.g., sulfonyl) direct bromination to meta positions. For example, the sulfonyl group in the target compound stabilizes intermediates during electrophilic substitution .

- Catalytic Systems : Use of Lewis acids (e.g., FeBr3) or radical initiators (e.g., AIBN) to control reaction pathways. highlights tandem cross-coupling/electrocyclization strategies for regioselective functionalization.

- Protecting Groups : Temporary protection of reactive sites (e.g., Boc for piperidine nitrogen) prevents undesired bromination .

Example : In , -bromo-4-chloro-7-azaindole was synthesized using nitration followed by halogen exchange, achieving >90% regioselectivity .

Basic: What safety precautions are essential when handling this compound during synthesis?

Answer:

Critical precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., bromine gas) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (P403+P233) .

- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced: How can structural contradictions in NMR data for sulfonamide-containing piperidine derivatives be resolved?

Answer:

Contradictions often arise from:

- Conformational Flexibility : Piperidine ring puckering or sulfonyl group rotation can split signals. Use variable-temperature NMR to identify dynamic processes .

- Stereochemical Effects : Enantiomers (e.g., in ’s [α]D values) require chiral columns or Mosher ester analysis for resolution.

- Solvent Artifacts : DMSO-d6 may cause peak broadening; compare spectra in CDCl3 or MeOD .

Case Study : In H-NMR of 6n showed unexpected splitting at δ 7.3–7.5 ppm due to hindered rotation of the 2,5-dichlorophenylsulfonyl group .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column Chromatography : Silica gel with gradient elution (hexanes:EtOAc 70:30 → 50:50) removes unreacted sulfonyl chlorides or bromopyridine precursors .

- Recrystallization : Use ethanol or acetone to isolate high-purity crystals (≥99% by HPLC, as in ) .

- Acid-Base Extraction : For removing acidic/basic impurities (e.g., excess NaOH wash for sulfonate salts) .

Advanced: How can structure-activity relationships (SAR) be explored for analogs of this compound in biological assays?

Answer:

- Core Modifications : Vary substituents on the pyridine (e.g., replace Br with Cl or CF3) and sulfonylphenyl groups (e.g., 2,5-dimethyl vs. 4-methoxy). shows herbicidal activity differences based on substituent electronic profiles .

- In Silico Modeling : Dock analogs into target proteins (e.g., kinases) using software like AutoDock to predict binding affinities .

- Biological Testing : Evaluate cytotoxicity (MTT assay) and enzyme inhibition (IC50) in parallel with SAR trends. For example, ’s antimalarial compounds were screened against Plasmodium falciparum .

Basic: What solvents and reaction conditions optimize the coupling of piperidine and pyridine moieties?

Answer:

- Solvents : Anhydrous DMF or THF for SN2 reactions; DCM for Mitsunobu reactions .

- Catalysts : DIAD/TPP in Mitsunobu reactions (yields ~85–90%) .

- Temperature : 0–25°C for sensitive intermediates; reflux (80°C) for sluggish reactions .

Example : reports a 57% yield in a piperidine-pyridine coupling using NaOCl5·H2O in ethanol at RT .

Advanced: How can conflicting biological activity data between in vitro and in vivo studies be addressed?

Answer:

- Bioavailability Adjustments : Modify logP via substituents (e.g., –OCH3 for increased solubility) to improve in vivo absorption .

- Metabolite Analysis : Use LC-MS to identify active metabolites that may explain discrepancies .

- Dosing Regimens : Optimize frequency and route (e.g., intraperitoneal vs. oral) based on pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.